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Compound of Interest

Compound Name: Neutrophil elastase inhibitor 6

Cat. No.: B15135237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alvelestat, also known as AZD9668 and initially referred to as Neutrophil elastase inhibitor 6,

is an orally bioavailable and reversible inhibitor of human neutrophil elastase (NE).[1][2] NE is a

serine protease released by neutrophils during inflammation, and its excessive activity is

implicated in the pathogenesis of several respiratory diseases, including Alpha-1 Antitrypsin

Deficiency (AATD)-associated lung disease, chronic obstructive pulmonary disease (COPD),

and bronchiectasis.[2][3] By binding to and inhibiting NE, alvelestat mitigates NE-mediated

inflammatory responses, thereby preventing lung tissue damage and potentially improving lung

function.[1][2] This technical guide provides a comprehensive overview of the discovery,

synthesis, and pharmacological characterization of alvelestat.
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Property Value

IUPAC Name

6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-

methylsulfonyl-2-pyridinyl)methyl]-2-oxo-1-[3-

(trifluoromethyl)phenyl]pyridine-3-carboxamide

Synonyms
AZD9668, MPH966, Neutrophil elastase

inhibitor 6

Molecular Formula C₂₅H₂₂F₃N₅O₄S

Molecular Weight 545.53 g/mol

CAS Number 848141-11-7

Discovery and Synthesis
The discovery and synthesis of alvelestat are detailed in the patent WO2005026123, with the

specific synthesis described in Example 94. The synthesis is a multi-step process culminating

in the final compound.

Experimental Protocol: Synthesis of Alvelestat
A detailed, step-by-step synthesis protocol is outlined below, based on the principles described

in the patent literature. This process involves the formation of key intermediates and their

subsequent coupling to yield the final active pharmaceutical ingredient.

Step 1: Synthesis of Intermediate A (Pyridone Core)

Reaction: A multi-component reaction involving an acetoacetate derivative, an amine with a

trifluoromethylphenyl group, and a pyrazole derivative.

Reagents: Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-3-oxobutanoate, 3-(trifluoromethyl)aniline, and

a suitable cyclizing agent.

Conditions: The reaction is typically carried out in a high-boiling point solvent such as

diphenyl ether at elevated temperatures (e.g., 200-250 °C) to facilitate the condensation and

cyclization.
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Purification: The resulting pyridone intermediate is purified by crystallization or column

chromatography.

Step 2: Synthesis of Intermediate B (Amine Side Chain)

Reaction: Preparation of the (5-(methylsulfonyl)pyridin-2-yl)methanamine side chain.

Reagents: Starting from 2-methyl-5-(methylthio)pyridine, which is oxidized to the

corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).

The methyl group is then brominated using N-bromosuccinimide (NBS) and subsequently

converted to the amine.

Conditions: Oxidation is typically performed in a chlorinated solvent like dichloromethane

(DCM) at room temperature. Bromination is often initiated by light or a radical initiator. The

final amination can be achieved through various methods, such as the Gabriel synthesis or

by displacement of the bromide with an amine equivalent.

Purification: Each step requires appropriate work-up and purification, often involving

extraction and chromatography.

Step 3: Final Coupling Reaction

Reaction: Amide bond formation between the carboxylic acid of the pyridone core

(Intermediate A, after hydrolysis of the ester) and the amine side chain (Intermediate B).

Reagents: The carboxylic acid of Intermediate A, (5-(methylsulfonyl)pyridin-2-

yl)methanamine (Intermediate B), and a peptide coupling reagent such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

Conditions: The reaction is carried out in an inert solvent like N,N-dimethylformamide (DMF)

or DCM at room temperature. A base such as triethylamine (TEA) or diisopropylethylamine

(DIPEA) is often added to neutralize the acid formed.

Purification: The final product, alvelestat, is purified by column chromatography followed by

crystallization to obtain a solid of high purity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermediate A Synthesis

Intermediate B Synthesis

Final Product FormationEthyl 2-(1-methyl-1H-pyrazol-5-yl)-3-oxobutanoate Cyclization

3-(Trifluoromethyl)aniline

Pyridone Core

Amide Coupling

2-Methyl-5-(methylthio)pyridine Oxidation Sulfone Intermediate Bromination Bromide Intermediate Amination Amine Side Chain

Alvelestat (AZD9668)
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Caption: Synthetic workflow for Alvelestat (AZD9668).

Mechanism of Action and Signaling Pathway
Neutrophil elastase is a key mediator of tissue damage in inflammatory lung diseases. In a

healthy state, its activity is tightly regulated by endogenous inhibitors, primarily alpha-1

antitrypsin (AAT). In conditions like AATD, a deficiency in AAT leads to unchecked NE activity.

Alvelestat acts as a competitive, reversible inhibitor of NE, restoring the protease-antiprotease

balance.
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Caption: Neutrophil Elastase signaling pathway and the inhibitory action of Alvelestat.

Pharmacological Data
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In Vitro Activity
Parameter Value Species Assay Conditions

IC₅₀ 12 nM Human Cell-free assay

Kᵢ 9.4 nM Human Cell-free assay

pIC₅₀ 7.9 Human -

Selectivity >600-fold -
Selective for NE over

other serine proteases

IC₅₀ (Zymosan-

stimulated whole

blood)

46 nM Human -

IC₅₀ (Cell-associated) 48 nM Human -

In Vivo Activity
Animal Model Treatment Key Findings

Mouse (Smoke-induced airway

inflammation)
6 mg/kg

Decreased number of

neutrophils in bronchoalveolar

lavage fluid (BALF)

Guinea Pig (Chronic smoke-

induced inflammation)
-

Prevented airspace

enlargement and small airway

remodeling

Rat/Mouse (Human NE-

induced lung injury)
Oral administration

Prevented lung hemorrhage

and increase in matrix protein

degradation products in BALF

Experimental Protocols for Biological Assays
Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for screening potential

NE inhibitors.
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Materials:

Neutrophil Elastase (human)

NE Assay Buffer

Fluorometric substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)

Alvelestat (or test inhibitor)

96-well black microplate

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

Prepare a working solution of NE in Assay Buffer.

Add 50 µL of the diluted NE solution to all wells of the microplate.

Prepare serial dilutions of Alvelestat or the test inhibitor. Add 25 µL of the inhibitor

solutions to the respective wells. For the enzyme control, add 25 µL of Assay Buffer.

Mix the contents of the wells and incubate the plate at 37°C for 5 minutes.

Prepare a substrate reaction mix by diluting the fluorometric substrate in Assay Buffer.

Add 25 µL of the Substrate Reaction Mix to each well to initiate the reaction.

Immediately measure the fluorescence in a kinetic mode at 37°C for 30 minutes, with

readings taken every 1-2 minutes.

The rate of reaction is determined from the linear portion of the kinetic curve. The percent

inhibition is calculated relative to the enzyme control.

Zymosan-Stimulated Whole Blood Assay
This ex vivo assay measures the ability of an inhibitor to suppress NE release from activated

neutrophils in a physiologically relevant matrix.
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Materials:

Freshly collected human whole blood (with anticoagulant, e.g., citrate)

Zymosan A suspension (e.g., 10 mg/mL in saline)

Alvelestat (or test inhibitor)

Phosphate-buffered saline (PBS)

Microcentrifuge tubes

Incubator shaker (37°C)

Centrifuge

NE activity assay kit

Procedure:

Pre-warm the whole blood and other reagents to 37°C.

In microcentrifuge tubes, add a small volume of Alvelestat or test inhibitor at various

concentrations.

Add 1 mL of whole blood to each tube and incubate for a pre-determined time (e.g., 15-30

minutes) at 37°C.

Add 100 µL of the zymosan suspension to stimulate neutrophil degranulation. For the

unstimulated control, add 100 µL of saline.

Incubate the tubes for 30 minutes in a shaking incubator at 37°C.

Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to pellet the blood cells.

Carefully collect the plasma supernatant.

Measure the NE activity in the plasma samples using a suitable NE activity assay.
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Caption: Workflow for the Zymosan-stimulated whole blood assay.
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In Vivo Cigarette Smoke-Induced Lung Inflammation
Model
This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a setting

that mimics the pathology of COPD.

Animals:

Male C57BL/6 mice (6-8 weeks old)

Materials:

Whole-body inhalation exposure system

Standard research cigarettes

Alvelestat (for oral administration)

Vehicle control

Equipment for bronchoalveolar lavage (BAL) and lung tissue processing

Procedure:

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

Grouping: Divide mice into experimental groups: Air-exposed + vehicle, Smoke-exposed +

vehicle, and Smoke-exposed + Alvelestat (at various doses).

Smoke Exposure: Expose the smoke groups to the smoke of a set number of cigarettes

per day (e.g., 4-6 cigarettes), 5 days a week, for a period of several weeks (e.g., 4-12

weeks) in a whole-body inhalation chamber. The air-exposed group is exposed to filtered

air under the same conditions.

Drug Administration: Administer Alvelestat or vehicle orally (e.g., by gavage) daily, starting

before or during the smoke exposure period.

Endpoint Analysis (at the end of the study):
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Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

Perform differential cell counts on BAL fluid to quantify neutrophils, macrophages, and

lymphocytes.

Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in the BAL fluid.

Process lung tissue for histopathological analysis to assess inflammation and structural

changes (e.g., emphysema).

Conclusion
Alvelestat (AZD9668) is a well-characterized, potent, and selective inhibitor of neutrophil

elastase with demonstrated efficacy in preclinical models of inflammatory lung disease. Its oral

bioavailability and reversible mechanism of action make it a promising therapeutic candidate for

diseases driven by excessive neutrophil elastase activity. The detailed synthetic and

experimental protocols provided in this guide offer a valuable resource for researchers in the

field of drug discovery and development for respiratory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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